![molecular formula C37H40O2P2 B15210480 Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine is a complex organophosphorus compound. It is characterized by the presence of two cyclohexyl groups, a diphenylphosphino group, and a benzo[d][1,3]dioxole moiety. This compound is primarily used as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine typically involves the reaction of cyclohexylphosphine with 4-(2-(diphenylphosphino)phenyl)benzo[d][1,3]dioxole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The compound acts as a ligand and coordinates with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve the use of inert atmospheres and controlled temperatures to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science .
Scientific Research Applications
Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and in the study of enzyme mechanisms.
Medicine: It plays a role in the development of pharmaceuticals by facilitating the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine involves its role as a ligand in catalytic processes. It coordinates with transition metals to form active catalytic species that facilitate various chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically those of catalytic cycles in cross-coupling and other organometallic reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in similar catalytic processes.
Tricyclohexylphosphine: Another ligand with similar applications but different steric and electronic properties.
Dicyclohexylphenylphosphine: Similar in structure but lacks the benzo[d][1,3]dioxole moiety.
Uniqueness
Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine is unique due to its specific combination of steric and electronic properties provided by the cyclohexyl, diphenylphosphino, and benzo[d][1,3]dioxole groups. This unique structure allows it to form highly active and selective catalytic species, making it valuable in various advanced catalytic applications .
Properties
Molecular Formula |
C37H40O2P2 |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
dicyclohexyl-[4-(2-diphenylphosphanylphenyl)-1,3-benzodioxol-5-yl]phosphane |
InChI |
InChI=1S/C37H40O2P2/c1-5-15-28(16-6-1)40(29-17-7-2-8-18-29)34-24-14-13-23-32(34)36-35(26-25-33-37(36)39-27-38-33)41(30-19-9-3-10-20-30)31-21-11-4-12-22-31/h1-2,5-8,13-18,23-26,30-31H,3-4,9-12,19-22,27H2 |
InChI Key |
FTYIHYGWQUMKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=C(C=C3)OCO4)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



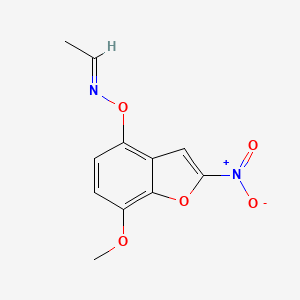
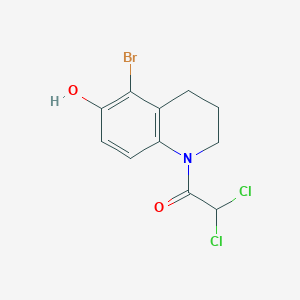
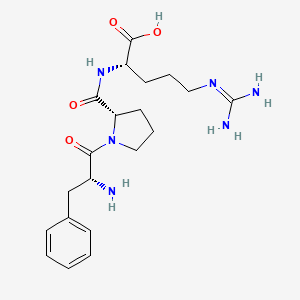
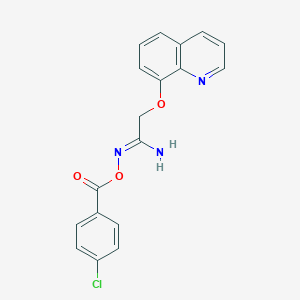
![6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine](/img/structure/B15210440.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
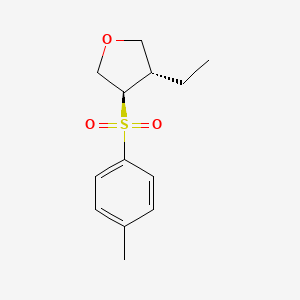
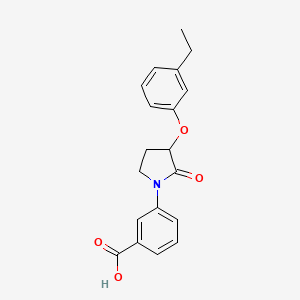
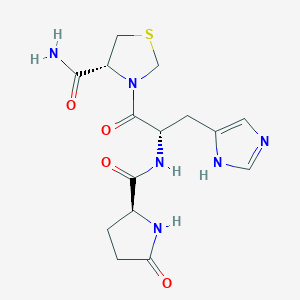
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)

